![molecular formula C18H28Cl2N2O B4409415 1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)
1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride
Overview
Description
1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride, also known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. However, it also has potential applications in scientific research due to its mechanism of action and physiological effects.
Mechanism of Action
1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride works by selectively blocking the activity of alpha-1 adrenergic receptors, which are found in various tissues throughout the body, including the brain, heart, and blood vessels. By blocking these receptors, this compound reduces the effects of the hormone norepinephrine, which is involved in regulating blood pressure, heart rate, and other physiological processes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including a decrease in blood pressure and heart rate, relaxation of smooth muscle in blood vessels and the prostate gland, and a decrease in anxiety and fear-related behaviors. This compound also has the potential to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of multidrug resistance transporters in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride in lab experiments is its selectivity for alpha-1 adrenergic receptors, which allows for more specific targeting of these receptors compared to other drugs that may affect multiple receptor types. However, one limitation of using this compound is its potential to interact with other drugs and substances, which may affect its effectiveness or cause unwanted side effects.
Future Directions
There are several future directions for the use of 1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride in scientific research. One direction is the investigation of its potential to enhance the effectiveness of chemotherapy drugs in cancer treatment. Another direction is the study of its effects on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Scientific Research Applications
1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride has been studied in various scientific research fields, including neuroscience, cardiovascular research, and oncology. In neuroscience, this compound has been shown to block the activity of alpha-1 adrenergic receptors in the brain, leading to a decrease in anxiety and fear-related behaviors in animal models. In cardiovascular research, this compound has been used to study the effects of alpha-1 adrenergic receptor antagonists on blood pressure and heart rate. In oncology, this compound has been investigated for its potential to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of multidrug resistance transporters in cancer cells.
properties
IUPAC Name |
1-[4-(2-chloro-6-prop-2-enylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O.ClH/c1-3-7-16-8-6-9-17(19)18(16)22-15-5-4-10-21-13-11-20(2)12-14-21;/h3,6,8-9H,1,4-5,7,10-15H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYBARWYVXSQKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=C(C=CC=C2Cl)CC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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